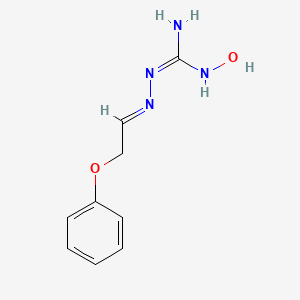![molecular formula C18H14BrIN2O3S B15284438 (5Z)-2-(4-bromoanilino)-5-[(3-iodo-4,5-dimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B15284438.png)
(5Z)-2-(4-bromoanilino)-5-[(3-iodo-4,5-dimethoxyphenyl)methylidene]-1,3-thiazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-bromophenyl)imino]-5-(3-iodo-4,5-dimethoxybenzylidene)-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone class This compound is characterized by the presence of a thiazolidinone ring, which is a five-membered ring containing both sulfur and nitrogen atoms The compound also features a bromophenyl group, an imino group, and a benzylidene group substituted with iodine and methoxy groups
Métodos De Preparación
The synthesis of 2-[(4-bromophenyl)imino]-5-(3-iodo-4,5-dimethoxybenzylidene)-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-bromoaniline with 3-iodo-4,5-dimethoxybenzaldehyde to form an imine intermediate. This intermediate then undergoes cyclization with thioglycolic acid to form the thiazolidinone ring. The reaction conditions often require the use of solvents such as ethanol or acetic acid and may involve heating under reflux to facilitate the reactions.
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. laboratory-scale synthesis can be scaled up with appropriate modifications to reaction conditions and purification techniques.
Análisis De Reacciones Químicas
2-[(4-bromophenyl)imino]-5-(3-iodo-4,5-dimethoxybenzylidene)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the imino group to an amine.
Substitution: The bromine and iodine atoms in the compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon for hydrogenation), and specific temperature and pressure conditions depending on the desired reaction.
Aplicaciones Científicas De Investigación
Chemistry: The compound is studied for its unique reactivity and potential as a building block for synthesizing more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and biological studies.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents targeting specific diseases or conditions.
Industry: The compound’s unique chemical properties may find applications in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[(4-bromophenyl)imino]-5-(3-iodo-4,5-dimethoxybenzylidene)-1,3-thiazolidin-4-one is not fully understood, but it is believed to interact with specific molecular targets and pathways. The presence of the thiazolidinone ring and the various substituents may allow the compound to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar compounds to 2-[(4-bromophenyl)imino]-5-(3-iodo-4,5-dimethoxybenzylidene)-1,3-thiazolidin-4-one include other thiazolidinone derivatives with different substituents. These compounds may share similar chemical properties and reactivity but differ in their biological activities and applications. Examples of similar compounds include:
- 2-[(4-chlorophenyl)imino]-5-(3-iodo-4,5-dimethoxybenzylidene)-1,3-thiazolidin-4-one
- 2-[(4-fluorophenyl)imino]-5-(3-iodo-4,5-dimethoxybenzylidene)-1,3-thiazolidin-4-one
- 2-[(4-methylphenyl)imino]-5-(3-iodo-4,5-dimethoxybenzylidene)-1,3-thiazolidin-4-one
The uniqueness of 2-[(4-bromophenyl)imino]-5-(3-iodo-4,5-dimethoxybenzylidene)-1,3-thiazolidin-4-one lies in its specific substituents, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C18H14BrIN2O3S |
|---|---|
Peso molecular |
545.2 g/mol |
Nombre IUPAC |
(5Z)-2-(4-bromophenyl)imino-5-[(3-iodo-4,5-dimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H14BrIN2O3S/c1-24-14-8-10(7-13(20)16(14)25-2)9-15-17(23)22-18(26-15)21-12-5-3-11(19)4-6-12/h3-9H,1-2H3,(H,21,22,23)/b15-9- |
Clave InChI |
WWPFMCXQRJMERD-DHDCSXOGSA-N |
SMILES isomérico |
COC1=C(C(=CC(=C1)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)Br)S2)I)OC |
SMILES canónico |
COC1=C(C(=CC(=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)Br)S2)I)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6E)-6-[(3,4-dimethylphenyl)hydrazinylidene]-4-phenylcyclohexa-2,4-dien-1-one](/img/structure/B15284358.png)
![(5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-2-(3-chloro-4-methylanilino)-1,3-thiazol-4-one](/img/structure/B15284365.png)
![2-[(4-Phenoxyphenyl)hydrazinylidene]-1,3-diphenylpropane-1,3-dione](/img/structure/B15284367.png)
![(5Z)-5-[(4-chloro-3-nitrophenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B15284369.png)
![ethyl 2-[3-[(E)-[2-(4-methoxyanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]indol-1-yl]acetate](/img/structure/B15284373.png)
![2-[2-bromo-4-[(E)-[2-(4-methylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetic acid](/img/structure/B15284378.png)
![2-Amino-4-(1,3-benzodioxol-5-yl)-3-(4-methylbenzoyl)-1-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinolin-5-one](/img/structure/B15284382.png)
![ethyl 2-{[(1-(4-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B15284388.png)

![2-[(5-acetyl-2-methoxyphenyl)methylsulfanyl]-6-methyl-5-[[4-(2-methylpropoxy)phenyl]methyl]-1H-pyrimidin-4-one](/img/structure/B15284399.png)
![propan-2-yl 3-[[(5E)-5-[[1-(2-ethoxy-2-oxoethyl)-2-methylindol-3-yl]methylidene]-4-oxo-1,3-thiazol-2-yl]amino]benzoate](/img/structure/B15284423.png)
![(5Z)-2-anilino-5-[(3-bromo-4-fluorophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B15284424.png)
![ethyl 4-(4-oxo-2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3(4H)-quinazolinyl)benzoate](/img/structure/B15284430.png)
![(4Z)-4-[[(3,5-dibromopyridin-2-yl)amino]methylidene]-2-(4-fluorophenyl)-5-methylpyrazol-3-one](/img/structure/B15284431.png)
